molecular formula C20H22N2O4 B2812365 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide CAS No. 483359-65-5

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide

Cat. No.: B2812365
CAS No.: 483359-65-5
M. Wt: 354.406
InChI Key: OHQAJBSPPHKIPZ-UHFFFAOYSA-N
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Description

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a dimethoxyphenyl group, and an ethoxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile.

    Amidation Reaction: The intermediate is then reacted with 2-ethoxyaniline under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings can participate in π-π interactions with proteins or nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile
  • 3,4-dimethoxyphenylacetonitrile
  • N-(2-ethoxyphenyl)acetamide

Uniqueness

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both cyano and amide groups provides versatility in synthetic chemistry, while the aromatic rings offer potential for biological interactions.

Properties

IUPAC Name

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-26-17-8-6-5-7-16(17)22-20(23)15(13-21)11-14-9-10-18(24-2)19(12-14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQAJBSPPHKIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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